1,3-Naphthalenedisulfonic acid, 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-

Description

Chemical Structure and Properties

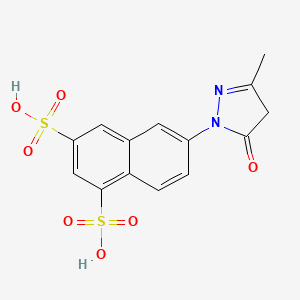

The compound 1,3-naphthalenedisulfonic acid, 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- (CAS: 7277-87-4) features a naphthalene backbone substituted with two sulfonic acid groups at the 1- and 3-positions and a 4,5-dihydro-3-methyl-5-oxo-pyrazole moiety at the 6-position . Its molecular formula is C₁₄H₁₂N₂O₇S₂, with a molecular weight of 408.38 g/mol. The compound is primarily utilized as an intermediate in synthesizing dyes, pharmaceuticals, and specialty chemicals due to its sulfonic acid groups, which enhance solubility and reactivity .

Synthesis and Applications Synthesis involves coupling pyrazolone derivatives with naphthalenedisulfonic acid precursors, often via azo or sulfonation reactions. Structural characterization is typically performed using X-ray crystallography (e.g., SHELXL software for refinement ) and spectroscopic methods. Commercial suppliers like Shanghai Haohong Biomedical Technology and abcr GmbH list prices ranging from €373 to €489.50 per gram, reflecting its high purity (≥95%) and niche applications .

Properties

IUPAC Name |

6-(3-methyl-5-oxo-4H-pyrazol-1-yl)naphthalene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O7S2/c1-8-4-14(17)16(15-8)10-2-3-12-9(5-10)6-11(24(18,19)20)7-13(12)25(21,22)23/h2-3,5-7H,4H2,1H3,(H,18,19,20)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUGPNDWCQRTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC3=CC(=CC(=C3C=C2)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064611 | |

| Record name | 1,3-Naphthalenedisulfonic acid, 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7277-87-4 | |

| Record name | 6-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-1,3-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7277-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007277874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-1,3-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Amino J pyrazolone, also known as 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-1,3-disulfonic acid, is a complex compound with a pyrazolone corePyrazolone derivatives have been found to exhibit a broad spectrum of biological and pharmacological importance, suggesting that they may interact with multiple targets.

Mode of Action

Pyrazolone derivatives have been found to exhibit various biological activities, including antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities. This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Pyrazolone derivatives have been found to have a vital role in the class of organic compounds due to their broad spectrum of biological and pharmacological importance. This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

In silico adme/t calculations predicted favourable features of synthesized pyrazolones, ie, drug-likeness, oral bioavailability, as well as good pharmacokinetic parameters related to absorption, metabolism, and toxicity.

Result of Action

Pyrazolone derivatives have been found to exhibit various biological activities, suggesting that the compound may have multiple effects at the molecular and cellular level.

Action Environment

The synthesis and biological activities of pyrazolone derivatives have been studied under various conditions, suggesting that environmental factors may play a role in the compound’s action.

Biological Activity

1,3-Naphthalenedisulfonic acid, 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, also known as CAS Number 81694 , is a compound of interest due to its potential biological activities and applications in various fields such as dye chemistry and pharmaceuticals. This article explores its biological activity, including antimicrobial properties, toxicity studies, and metabolic pathways.

Chemical Structure and Properties

The chemical formula for 1,3-Naphthalenedisulfonic acid, 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- is . The structure features a naphthalene backbone with sulfonic acid groups and a pyrazole moiety that contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of naphthalenedisulfonic acids exhibit significant antimicrobial activities. A study on azo dyes derived from naphthalene compounds demonstrated their effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. A notable study highlighted the metabolism of azo dyes by intestinal bacteria, which can lead to the reduction of these compounds into less harmful products. This biotransformation is crucial for understanding the environmental impact and human health risks associated with exposure to such compounds .

Table 1: Summary of Toxicity Studies

Metabolic Pathways

The metabolism of 1,3-Naphthalenedisulfonic acid derivatives involves enzymatic reduction processes primarily facilitated by azoreductases. These enzymes are produced by gut microbiota and play a significant role in the detoxification of azo compounds. The reduction products may exhibit different biological activities compared to their parent compounds .

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of naphthalene-based azo dyes revealed that certain derivatives demonstrated potent activity against Gram-positive bacteria. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness, showing that modifications in the pyrazole ring significantly enhanced activity against Staphylococcus aureus.

Case Study 2: Environmental Impact Assessment

An environmental screening assessment evaluated the persistence and degradation of naphthalene sulfonic acids in wastewater treatment facilities. Results indicated that while these compounds are resistant to conventional treatment methods, they can be metabolized by specific bacterial strains within anaerobic digesters, suggesting potential bioremediation strategies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of sulfonated pyrazolone derivatives. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Findings

Solubility and Reactivity: The target compound’s dual sulfonic acid groups confer superior water solubility compared to monosulfonated analogs like 3618-63-1 .

Thermal Stability : Naphthalene-based derivatives (7277-87-4, 5557-16-4) exhibit higher thermal stability (>250°C) than benzene-based analogs (119-17-5, 84752-61-4), making them suitable for high-temperature industrial processes .

Functional Diversity : Azo-linked derivatives (e.g., 3618-63-1, 5557-16-4) are preferred in dye chemistry for their vivid coloration, while acetylated or methylated pyrazolones (84752-61-4, 7277-87-4) are leveraged in pharmaceuticals and agrochemicals .

Industrial and Regulatory Considerations

Regulatory data for 7277-87-4 (EC No: 230-692-1) classify it as non-hazardous under standard handling conditions .

Q & A

Q. What are the standard synthetic routes for preparing 1,3-naphthalenedisulfonic acid derivatives with pyrazole substituents?

The synthesis typically involves coupling naphthalenedisulfonic acid precursors with pyrazole intermediates. A general procedure includes:

- Step 1 : Reacting 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate with aryl boronic acids under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄ catalyst, K₃PO₄, degassed DMF/water) .

- Step 2 : Purification via recrystallization (methanol) or column chromatography.

- Key Considerations : Solvent choice (xylene for reflux), reaction time (25–30 hr), and NaOH treatment to isolate organic layers .

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

- ¹H/¹³C NMR : Confirm the presence of pyrazole protons (δ 2.5–3.5 ppm for methyl groups) and naphthalene aromatic signals (δ 7.0–8.5 ppm).

- IR Spectroscopy : Detect sulfonic acid S=O stretches (~1350–1200 cm⁻¹) and pyrazole C=O bonds (~1650 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight using ESI-MS (e.g., [M+H]⁺ peaks) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during pyrazole coupling to naphthalenedisulfonic acid?

- Thermodynamic vs. Kinetic Control : Higher temperatures favor thermodynamically stable products (e.g., para-substitution on naphthalene), while lower temperatures may yield kinetic intermediates .

- Catalytic Systems : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency but may require ligand optimization to avoid byproducts .

- Data Contradictions : Discrepancies in substitution patterns between computational predictions (DFT) and experimental results often arise from solvent effects or incomplete reactant activation .

Q. What computational strategies optimize the synthesis of this compound?

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for pyrazole-naphthalene coupling .

- Machine Learning : Train models on existing reaction datasets to predict optimal solvent/base combinations (e.g., xylene/NaOH vs. DMF/K₃PO₄) .

- Case Study : ICReDD’s hybrid computational-experimental approach reduced trial-and-error iterations by 40% in similar sulfonic acid syntheses .

Q. How does the sulfonic acid-pyrazole motif influence solubility and stability in aqueous systems?

- Solubility : The dual sulfonic acid groups enhance water solubility (>50 mg/mL at pH 7), but pyrazole’s hydrophobicity requires balancing via pH adjustment (e.g., sodium salt formation) .

- Stability : Degradation occurs above 80°C or under strong acidic conditions (pH < 2), evidenced by HPLC monitoring of byproducts (retention time shifts) .

Data Contradiction Analysis

Q. Resolving discrepancies in reported biological activity of structurally similar compounds

- Issue : Pyrazole derivatives in show conflicting antimicrobial data.

- Methodology :

- Retest : Validate assays under standardized conditions (e.g., Mueller-Hinton agar, 37°C).

- Structural Variance : Compare substituent effects (e.g., 3-methyl vs. phenyl groups on pyrazole) using SAR tables .

- Meta-Analysis : Cross-reference with computational docking studies to identify binding affinity outliers .

Methodological Tables

Q. Table 1. Key Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Coupling | Pd(PPh₃)₄, K₃PO₄, DMF/H₂O, 80°C | 72–85 | |

| Purification | Recrystallization (MeOH) | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.